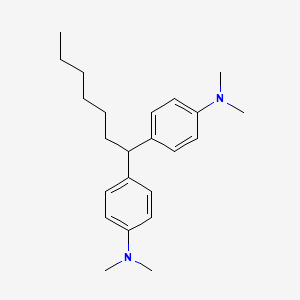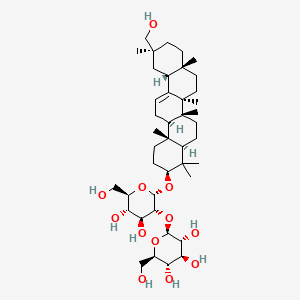
Bis(4-nonylphenyl) phenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 139138 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. While specific details about this compound are not widely available, it is known to be part of the National Cancer Institute’s Developmental Therapeutics Program, which focuses on identifying and developing new cancer treatments.
Méthodes De Préparation
The preparation methods for NSC 139138 are not explicitly detailed in available literature. general synthetic routes for similar compounds often involve multi-step organic synthesis processes. These processes typically include:
Selection of Starting Materials: Choosing appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: Utilizing specific reaction conditions such as temperature, pressure, and catalysts to facilitate the desired chemical transformations.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Industrial production methods for such compounds usually involve scaling up these laboratory procedures while ensuring safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
NSC 139138, like many organic compounds, can undergo various chemical reactions. Some common types of reactions include:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be utilized in studies involving cellular processes and molecular interactions.
Medicine: As part of the National Cancer Institute’s Developmental Therapeutics Program, it is being investigated for its potential anticancer properties.
Industry: It could be used in the development of new materials or chemical products.
Mécanisme D'action
The specific mechanism of action for NSC 139138 is not well-documented. compounds in the same category often exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to changes in cellular processes and pathways, ultimately affecting cell function and behavior.
Comparaison Avec Des Composés Similaires
NSC 139138 can be compared with other compounds in the National Cancer Institute’s Developmental Therapeutics Program. Similar compounds include:
NSC 123456: Known for its potential anticancer properties.
NSC 654321: Studied for its effects on cellular processes.
NSC 789012: Investigated for its role in molecular interactions.
What sets NSC 139138 apart is its unique chemical structure and the specific pathways it may target, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
20227-30-9 |
|---|---|
Formule moléculaire |
C36H51O3P |
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
bis(4-nonylphenyl) phenyl phosphite |
InChI |
InChI=1S/C36H51O3P/c1-3-5-7-9-11-13-16-20-32-24-28-35(29-25-32)38-40(37-34-22-18-15-19-23-34)39-36-30-26-33(27-31-36)21-17-14-12-10-8-6-4-2/h15,18-19,22-31H,3-14,16-17,20-21H2,1-2H3 |
Clé InChI |
ZGLHIOTXRPICRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=C(C=C3)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)












